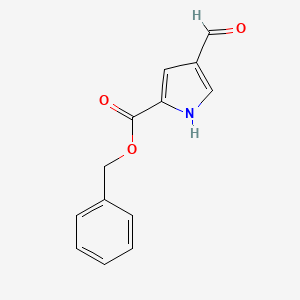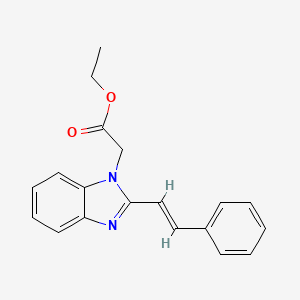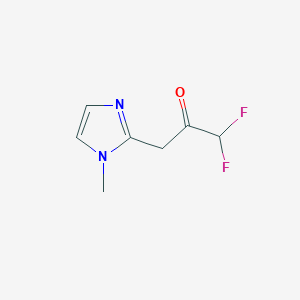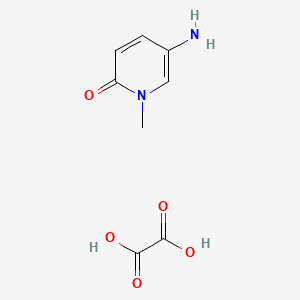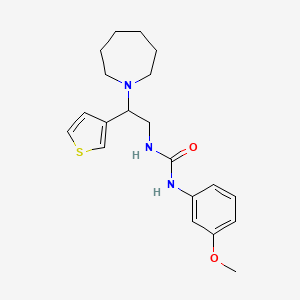
6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is a synthetic organic compound that features a triazole ring, a trifluoromethyl group, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Construction of the Pyridazine Ring: The pyridazine ring can be formed through the condensation of appropriate dicarbonyl compounds with hydrazines.
Coupling Reactions: The final step involves coupling the triazole and pyridazine intermediates with the trifluoromethyl phenyl group using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, DMSO as solvent.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced derivatives of the pyridazine ring.
Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases, including infections and cancers.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, such as increasing resistance to degradation or improving mechanical strength.
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridazine ring can interact with nucleic acids or proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
6-(1H-1,2,4-triazol-1-yl)-N-phenylpyridazine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyridazine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
6-(1H-1,2,4-triazol-1-yl)-N-(3-(methyl)phenyl)pyridazine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 6-(1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N6O/c15-14(16,17)9-2-1-3-10(6-9)20-13(24)11-4-5-12(22-21-11)23-8-18-7-19-23/h1-8H,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXLORARPXHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
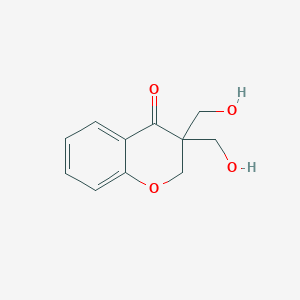
![2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B2736065.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2736068.png)

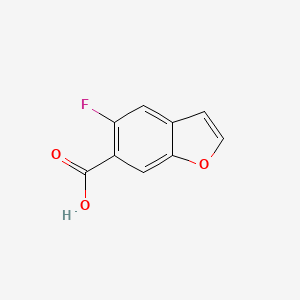
![N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)prop-2-enamide](/img/structure/B2736072.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2736073.png)
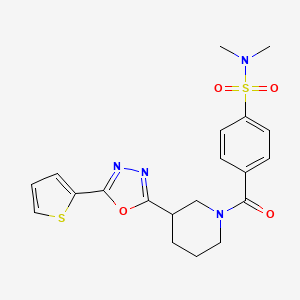
![2-(4-methoxyphenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2736075.png)
